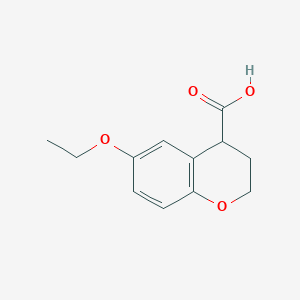

6-Ethoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Ethoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is an organic compound belonging to the class of benzopyrans This compound is characterized by the presence of an ethoxy group at the 6th position, a dihydro-benzopyran ring, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6-ethoxy-2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

6-Ethoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydro-2H-benzopyran-3-carboxylic acid: Similar structure but lacks the ethoxy group.

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Contains a fluorine atom instead of an ethoxy group.

4-Oxo-4H-1-benzopyran-2-carboxylic acid: Contains a ketone group at the 4th position instead of a carboxylic acid.

Uniqueness

6-Ethoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is unique due to the presence of the ethoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Biological Activity

6-Ethoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS Number: 1516554-02-1) is a synthetic compound belonging to the benzopyran family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- Structure : The compound features an ethoxy group attached to a benzopyran core, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : It modulates inflammatory pathways and enzyme activities, potentially benefiting conditions characterized by chronic inflammation.

- Anticancer Activity : Preliminary studies suggest it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

The mechanisms by which this compound exerts its effects involve:

- Free Radical Scavenging : Its structure allows for the donation of electrons to free radicals, neutralizing them.

- Inhibition of Pro-inflammatory Cytokines : It may inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6.

- Induction of Apoptosis in Cancer Cells : Evidence suggests that it can trigger apoptotic pathways in cancerous cells, particularly in breast cancer models.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Modulates cytokine production | |

| Anticancer | Induces apoptosis in cancer cell lines |

In Vitro Studies

A study focused on the antiproliferative effects of various benzopyran derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HL-60 (leukemia) with IC50 values ranging from 5.2 to 22.2 µM .

Case Study: Anticancer Activity

In a specific investigation involving hybrid compounds derived from benzopyran scaffolds, it was noted that the compound induced apoptosis at a concentration of 5 µM in MDA-MB-231 cells, achieving a 50.8% induction rate . This study underscores the potential application of this compound in developing anticancer therapies.

Comparative Analysis with Related Compounds

Comparative studies have shown that while other derivatives like 6-methyl and 6-fluoro benzopyrans exhibit similar properties, the presence of the ethoxy group in this compound enhances its solubility and bioavailability, making it a more favorable candidate for pharmacological applications .

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

6-ethoxy-3,4-dihydro-2H-chromene-4-carboxylic acid |

InChI |

InChI=1S/C12H14O4/c1-2-15-8-3-4-11-10(7-8)9(12(13)14)5-6-16-11/h3-4,7,9H,2,5-6H2,1H3,(H,13,14) |

InChI Key |

YNFAMKBSNRHAFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OCCC2C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.